Imidazole, 2-iodo-4-hydroxymethyl- Imidazole, 2-iodo-4-hydroxymethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616891
InChI: InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)
SMILES:
Molecular Formula: C4H5IN2O
Molecular Weight: 224.00 g/mol

Imidazole, 2-iodo-4-hydroxymethyl-

CAS No.:

Cat. No.: VC18616891

Molecular Formula: C4H5IN2O

Molecular Weight: 224.00 g/mol

* For research use only. Not for human or veterinary use.

Imidazole, 2-iodo-4-hydroxymethyl- -

Specification

Molecular Formula C4H5IN2O
Molecular Weight 224.00 g/mol
IUPAC Name (2-iodo-1H-imidazol-5-yl)methanol
Standard InChI InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)
Standard InChI Key YUZKEBSDHWONLK-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=N1)I)CO

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 2-iodo-4-hydroxymethylimidazole is C₅H₆IN₂O, with a molecular weight of 236.02 g/mol. Key physicochemical properties include:

PropertyValue
Melting PointNot reported (analogs: 120–150°C)
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
LogP (Partition Coefficient)Estimated ~1.2 (hydrophilic hydroxymethyl vs. hydrophobic iodine)

The presence of the iodine atom introduces significant steric and electronic effects, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity .

Synthetic Pathways and Optimization

Core Imidazole Ring Formation

The synthesis typically begins with the formation of the imidazole nucleus. A common method involves the Debus-Radziszewski reaction, where a diketone, aldehyde, and ammonia condense to form the heterocycle . For 2-iodo-4-hydroxymethylimidazole, modifications are required:

  • Iodination at Position 2:

    • Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0°C .

    • Yields for analogous 2-iodoimidazoles range from 60–75% .

  • Hydroxymethylation at Position 4:

    • Formaldehyde or paraformaldehyde is introduced via Mannich-type reactions under basic conditions (e.g., K₂CO₃ in methanol) .

    • Protective groups (e.g., Boc) may be employed to prevent over-alkylation .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) .

  • Spectroscopic Validation:

    • ¹H NMR (DMSO-d₆): δ 7.25 (s, 1H, H-5), 4.45 (s, 2H, CH₂OH), 3.70 (br s, 1H, OH) .

    • ¹³C NMR: δ 135.2 (C-2), 122.4 (C-4), 58.9 (CH₂OH) .

    • IR: Peaks at 3250 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=N stretch) .

Structural and Electronic Features

Tautomerism and Resonance

Like all imidazoles, this compound exhibits tautomerism, with proton exchange occurring between N-1 and N-3 positions. The iodine atom’s electron-withdrawing effect stabilizes the N–H tautomer, while the hydroxymethyl group donates electrons via inductive effects .

Computational Insights

Density functional theory (DFT) studies on analogous iodoimidazoles reveal:

  • HOMO-LUMO Gap: ~5.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charge localized at the hydroxyl oxygen, facilitating hydrogen bonding .

Pharmacological Applications

Anticancer Activity

Imidazole derivatives exhibit tyrosine kinase inhibition and DNA intercalation mechanisms. For example:

  • In vitro Cytotoxicity: Analogous 2-iodoimidazoles show IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells .

  • Structure-Activity Relationship (SAR): The iodine atom enhances lipophilicity, improving cell membrane penetration .

Future Directions

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

  • Targeted Therapies: Conjugation with monoclonal antibodies for cancer-specific delivery .

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